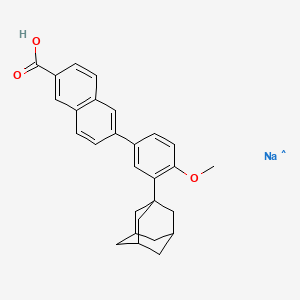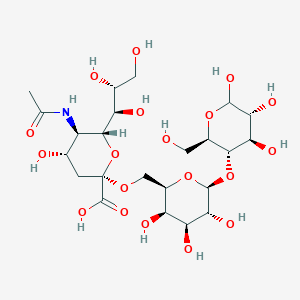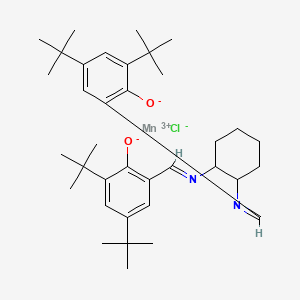
(S,S)-Jacobsen's catalyst
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-Jacobsen’s catalyst is a chiral manganese(III) salen complex widely recognized for its role in asymmetric epoxidation reactions. This compound is named after its developer, Eric Jacobsen, who first reported its synthesis and application in the late 1980s. The catalyst is particularly valued for its ability to induce high enantioselectivity in the formation of epoxides from alkenes, making it a crucial tool in organic synthesis and pharmaceutical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-Jacobsen’s catalyst typically involves the condensation of (S,S)-1,2-diaminocyclohexane with 3,5-di-tert-butylsalicylaldehyde to form the corresponding salen ligand. This ligand is then complexed with manganese(III) acetate in the presence of a base, such as sodium hydroxide, to yield the final catalyst. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: While the laboratory synthesis of (S,S)-Jacobsen’s catalyst is well-documented, its industrial production involves scaling up the reaction conditions to accommodate larger volumes. This often requires optimizing the reaction parameters, such as temperature, solvent choice, and purification methods, to ensure high yield and purity of the catalyst. Industrial methods may also incorporate continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (S,S)-Jacobsen’s catalyst primarily undergoes oxidation reactions, specifically asymmetric epoxidation of alkenes. It can also participate in other oxidative transformations, such as the oxidation of sulfides to sulfoxides and the oxidative kinetic resolution of secondary alcohols.
Common Reagents and Conditions: The catalyst is typically used in conjunction with an oxidizing agent like sodium hypochlorite (NaOCl) or iodosylbenzene (PhIO). The reactions are often carried out in non-aqueous solvents such as dichloromethane or toluene, and the presence of a co-catalyst or additive, such as N-methylmorpholine N-oxide (NMO), can enhance the reaction efficiency.
Major Products: The primary products of reactions catalyzed by (S,S)-Jacobsen’s catalyst are chiral epoxides, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. Other products include sulfoxides and enantiomerically enriched alcohols, depending on the specific reaction conditions and substrates used.
Scientific Research Applications
(S,S)-Jacobsen’s catalyst has found extensive applications in scientific research across multiple disciplines:
Chemistry: In organic chemistry, the catalyst is used for the enantioselective synthesis of epoxides, which are key intermediates in the production of complex molecules. Its high enantioselectivity and broad substrate scope make it a preferred choice for asymmetric synthesis.
Biology and Medicine: The chiral epoxides produced using (S,S)-Jacobsen’s catalyst are often employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products. The catalyst’s ability to produce enantiomerically pure compounds is crucial for the development of drugs with specific biological activities.
Industry: In the industrial sector, (S,S)-Jacobsen’s catalyst is used in the large-scale production of fine chemicals and pharmaceuticals. Its application in asymmetric synthesis helps in the efficient and cost-effective production of high-value products.
Mechanism of Action
The mechanism of action of (S,S)-Jacobsen’s catalyst involves the formation of a manganese-oxo species, which acts as the active oxidizing agent. The catalyst coordinates with the alkene substrate, facilitating the transfer of an oxygen atom to form the epoxide. The chiral environment provided by the salen ligand ensures that the epoxidation occurs with high enantioselectivity, favoring the formation of one enantiomer over the other.
Comparison with Similar Compounds
(R,R)-Jacobsen’s Catalyst: The enantiomeric counterpart of (S,S)-Jacobsen’s catalyst, used for similar asymmetric epoxidation reactions but producing the opposite enantiomer of the epoxide product.
Sharpless Epoxidation Catalysts: These catalysts, developed by K. Barry Sharpless, are also used for asymmetric epoxidation but typically involve titanium-tartrate complexes.
Katsuki-Jacobsen Catalysts: A variation of Jacobsen’s catalyst that incorporates different metal centers, such as chromium or iron, for specific oxidative transformations.
Uniqueness: (S,S)-Jacobsen’s catalyst is unique in its ability to provide high enantioselectivity across a wide range of substrates. Its robustness and versatility make it a valuable tool in both academic research and industrial applications. Compared to other asymmetric epoxidation catalysts, (S,S)-Jacobsen’s catalyst offers a balance of efficiency, selectivity, and ease of use, making it a preferred choice for many synthetic chemists.
Properties
IUPAC Name |
2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;manganese(3+);chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2.ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/q;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVAWOSDJSQANR-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Cl-].[Mn+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52ClMnN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
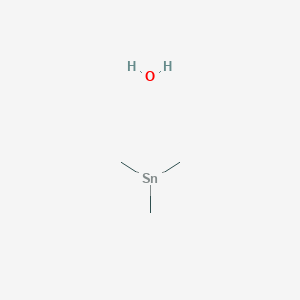
![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)
![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)
![[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)
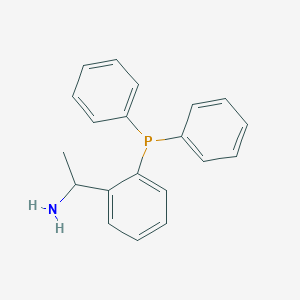
![Trilithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13391250.png)
![2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride](/img/structure/B13391258.png)
![2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13391259.png)
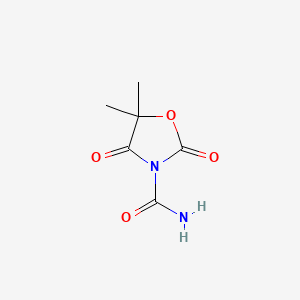
![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)
![[3,4-Dihydroxy-5-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B13391275.png)
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)
